molecular formula C8H9ClN2O2 B1395918 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid CAS No. 297773-48-9

3-Amino-3-(6-chloropyridin-3-yl)propanoic acid

Cat. No.: B1395918
CAS No.: 297773-48-9
M. Wt: 200.62 g/mol
InChI Key: CISKLWKYACVMGK-UHFFFAOYSA-N
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Description

3-Amino-3-(6-chloropyridin-3-yl)propanoic acid is a chemical compound that features a pyridine ring substituted with a chlorine atom at the 6-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors could also be employed for more efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(6-chloropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorine atom can be reduced to form dechlorinated products.

    Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, dechlorinated compounds, and substituted pyridine derivatives.

Scientific Research Applications

3-Amino-3-(6-chloropyridin-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions.

    Medicine: It is investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurological disorders.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to downstream effects on cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(6-bromo-pyridin-3-YL)-propionic acid
  • 3-Amino-3-(6-fluoro-pyridin-3-YL)-propionic acid
  • 3-Amino-3-(6-methyl-pyridin-3-YL)-propionic acid

Uniqueness

Compared to its analogs, 3-Amino-3-(6-chloropyridin-3-yl)propanoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specific applications where chlorine substitution is advantageous.

Properties

IUPAC Name

3-amino-3-(6-chloropyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c9-7-2-1-5(4-11-7)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISKLWKYACVMGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(CC(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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